AB-CHMINACA-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AB-CHMINACA-d4 is a synthetic cannabinoid receptor modulator. It is an isotopically labeled analog of AB-CHMINACA, which is used as an internal standard for the quantification of AB-CHMINACA by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . AB-CHMINACA itself is a potent agonist of the cannabinoid receptors CB1 and CB2, and it has been found in various herbal blends marketed as legal alternatives to cannabis .
Preparation Methods
The synthesis of AB-CHMINACA-d4 involves the incorporation of deuterium atoms into the molecular structure of AB-CHMINACAThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the selective incorporation of deuterium .
Industrial production methods for this compound are similar to those used for other synthetic cannabinoids. These methods involve large-scale chemical synthesis in controlled environments to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common for quality control .
Chemical Reactions Analysis
AB-CHMINACA-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the cyclohexylmethyl group, leading to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can modify the carbonyl group in the valine-derived side chain.
Substitution: Substitution reactions can occur at the indazole core, leading to the formation of different analogs
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically hydroxylated, reduced, or substituted analogs of this compound .
Scientific Research Applications
AB-CHMINACA-d4 is primarily used in scientific research as an analytical reference standard. Its applications include:
Chemistry: Used in the development and validation of analytical methods for the detection and quantification of synthetic cannabinoids in various matrices.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids.
Medicine: Utilized in forensic toxicology to identify and quantify synthetic cannabinoids in biological samples.
Industry: Applied in quality control processes for the production of synthetic cannabinoids and related compounds
Mechanism of Action
AB-CHMINACA-d4, like its parent compound AB-CHMINACA, exerts its effects by binding to the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite. The binding of this compound to these receptors activates intracellular signaling pathways, leading to the modulation of neurotransmitter release and other cellular responses .
Comparison with Similar Compounds
AB-CHMINACA-d4 is similar to other synthetic cannabinoids such as AB-FUBINACA, AB-PINACA, and ADB-CHMINACA. These compounds share a common indazole core and similar side chains, but differ in the substituents attached to the indazole ring. For example:
AB-FUBINACA: Contains a fluorobenzyl group instead of the cyclohexylmethyl group found in AB-CHMINACA.
AB-PINACA: Has a pentyl group instead of the cyclohexylmethyl group.
ADB-CHMINACA: Contains a tert-butyl group instead of the cyclohexylmethyl group
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful as an internal standard in analytical chemistry .
Properties
Molecular Formula |
C20H28N4O2 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)-4,5,6,7-tetradeuterioindazole-3-carboxamide |
InChI |
InChI=1S/C20H28N4O2/c1-13(2)17(19(21)25)22-20(26)18-15-10-6-7-11-16(15)24(23-18)12-14-8-4-3-5-9-14/h6-7,10-11,13-14,17H,3-5,8-9,12H2,1-2H3,(H2,21,25)(H,22,26)/t17-/m0/s1/i6D,7D,10D,11D |
InChI Key |
KJNZIEGLNLCWTQ-VPJWBNDVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=NN2CC3CCCCC3)C(=O)N[C@@H](C(C)C)C(=O)N)[2H])[2H] |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.